Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Cyano 3 4 Methoxyphenyl Acrylate and Its Analogues
Optimized Knoevenagel Condensation Protocols
The optimization of the Knoevenagel condensation for producing methyl 2-cyano-3-(4-methoxyphenyl)acrylate centers on enhancing reaction efficiency and aligning with the principles of green chemistry. Key areas of development include the discovery of novel catalysts, the implementation of solvent-free conditions, and the use of energy-efficient technologies like microwave irradiation.
Catalyst Development and Screening for Enhanced Yields
The catalyst is a crucial component in the Knoevenagel condensation, as it facilitates the initial deprotonation of the active methylene (B1212753) compound. numberanalytics.com While traditional syntheses often rely on homogeneous base catalysts like piperidine (B6355638), recent research has expanded to a wide array of catalytic systems to enhance efficiency and simplify product purification. chemrxiv.orgchemrxiv.org
A variety of catalysts have been explored, ranging from simple bases to complex heterogeneous systems. Weak organic bases such as triethylamine (B128534) and piperidine are effective, but can be difficult to separate from the reaction mixture. ijcps.orgscielo.org.mx To overcome this, solid catalysts and ionic liquids have been developed. Heterogeneous catalysts like metal oxides (e.g., ZnO, Al2O3), zeolites, and nanoparticulate systems such as calcium ferrite (B1171679) offer advantages in terms of reusability and easier work-up. orientjchem.orgmdpi.com For instance, porous magnesium aluminum phosphate (B84403) (MALPO) has been shown to be a highly efficient catalyst for the condensation of benzaldehyde (B42025) and malononitrile. mdpi.com
More advanced catalytic systems include 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica, which combines high catalytic activity with the benefits of a solid support. nih.govresearchgate.net Furthermore, certain ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have demonstrated exceptional performance, affording excellent yields of cyanoacrylates under mild conditions. scielo.org.mx
| Catalyst | Medium | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Without Catalyst | MDC | 12 h | 5% | scielo.org.mx |
| Triethylamine | MDC | 12 h | 60% | scielo.org.mx |
| Piperidine | MDC | 8 h | 72% | scielo.org.mx |
| Diisopropylethylammonium acetate (DIPEAc) | MDC | 4 h | 91% | scielo.org.mx |
| Ni(NO3)2·6H2O (5 mol%) | Water | 10 min | 90% | ijcps.org |
| Calcium Ferrite (5 mmol%) | Methanol | 30 min | 94% | orientjchem.org |
| DMAP@MCM-41 (1 mol%) | MeTHF | 8 h | 97% | nih.govresearchgate.net |
Solvent-Free and Green Chemistry Approaches
In alignment with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents. bepls.com These approaches not only minimize environmental impact but can also lead to improved reaction kinetics and simpler product isolation. uq.edu.au
Water has emerged as a preferred green solvent for the Knoevenagel condensation. numberanalytics.com Its use, often in conjunction with water-tolerant catalysts, provides an environmentally benign medium, and in many cases, the product precipitates directly from the reaction mixture, allowing for simple filtration. ijcps.orgrsc.org For example, using a nickel nitrate (B79036) catalyst in water can yield the desired product in as little as 10 minutes. ijcps.org Catalytic media derived from agro-waste, such as an aqueous extract of orange fruit peel ash, have also been successfully employed, turning waste into a valuable resource. acgpubs.org
Solvent-free, or solid-state, synthesis represents another important green methodology. This technique, often involving grinding the reactants together at room temperature (mechanochemistry), can result in faster reaction times and higher yields compared to traditional solvent-based methods. uq.edu.au A study comparing solvent-free conditions with reactions in ethanol (B145695) and water found that the solvent-free approach was almost always faster and cleaner. uq.edu.au The Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate (B8463686) has been effectively performed under solventless conditions using mixed metal oxide catalysts, highlighting the broad applicability of this approach. rsc.org
| Methodology | Aldehyde Substrate | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol Reflux | 4-Methoxybenzaldehyde | 1 h | 80% | uq.edu.au |
| Water Reflux | 4-Methoxybenzaldehyde | 1 h | 85% | uq.edu.au |
| Solvent-Free (Grinding) | 4-Methoxybenzaldehyde | 10 min | 98% | uq.edu.au |
| Water Extract of Orange Peel Ash | 4-Methoxybenzaldehyde | 10 min | 94% | acgpubs.org |
| DMAP@MCM-41 in MeTHF | Vanillin | 8 h | 97% | nih.govresearchgate.net |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. ajrconline.org By utilizing microwave irradiation, this technique facilitates rapid and uniform heating of the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comajrconline.org
The application of microwave energy to the Knoevenagel condensation has proven highly effective. Reactions that might take several hours to complete using a traditional reflux setup can often be finished in a matter of minutes under microwave irradiation. jchps.com This rapid heating is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. mdpi.com The synthesis of various cyanoacrylate derivatives, including chiral analogues, has been successfully achieved using microwave technology, highlighting its versatility and efficiency. nih.govnih.gov The process is considered a green chemistry approach as it reduces energy consumption and often minimizes the need for solvents. nih.gov
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 2-methyl benzimidazole | Conventional | 1 h | ~70-80% (Typical) | ajrconline.org |
| Synthesis of 2-methyl benzimidazole | Microwave | 10 min | ~85-95% (Typical) | ajrconline.org |
| Synthesis of Thiazolidinones | Conventional | 6-8 h | 62-78% | jchps.com |
| Synthesis of Thiazolidinones | Microwave | 5-10 min | 75-89% | jchps.com |
| Synthesis of Chiral Cyanoacrylates | Microwave | Not specified | Higher yields, shorter time | nih.govnih.gov |
Stereoselective Synthesis of the Olefinic Moiety
The formation of the carbon-carbon double bond in this compound introduces the possibility of geometric isomerism (E/Z). Controlling this stereochemistry is critical, as the different isomers can possess distinct physical properties and biological activities.
Control of E/Z Isomerism in Acrylate (B77674) Formation
In the Knoevenagel condensation between an aldehyde and an active methylene compound like methyl cyanoacetate, the formation of the thermodynamically more stable E-isomer is generally favored. nih.gov For this compound and its ethyl analogue, the product is typically obtained as the (E)-isomer. nih.govgeorganics.skresearchgate.net This preference is attributed to reduced steric hindrance between the bulky 4-methoxyphenyl (B3050149) group and the methyl cyanoacetate moiety in the transition state leading to the E-isomer.
However, the exclusive formation of one isomer is not always guaranteed. The E/Z ratio can be influenced by several factors, including the specific substrates, catalyst, and reaction conditions. mdpi.com For instance, studies on related systems have shown that while some aldehydes yield E-isomers exclusively, others, particularly those with electron-donating groups like 4-methoxybenzaldehyde, can produce E/Z mixtures. nih.gov The choice of catalyst can also play a decisive role; in the synthesis of 3-benzylidene oxindoles, a CeO2 catalyst was found to selectively produce the Z-isomer, whereas a biocatalyst favored the E configuration. mdpi.com In cases where a mixture is formed, it may be possible to isomerize the less stable isomer to the more stable one through methods such as UV irradiation or treatment with a base. mdpi.com
| Aldehyde/Reactant | Catalyst/Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Furan-2-carbaldehyde | Piperidine/Ethanol | E-isomer exclusively | nih.gov |
| Benzaldehyde (with electron-donating group) | Piperidine/Ethanol | E/Z mixture (E favored) | nih.gov |
| Oxindole + Aromatic Aldehydes | Porcine Pancreas Lipase (PPL) | High selectivity for E-isomer | mdpi.com |
| Oxindole + Aromatic Aldehydes | CeO2 | Efficient for selective synthesis of Z-isomer | mdpi.com |
| 2-Methoxybenzaldehyde + Thiobarbituric acid | Piperidine/Ethanol | Initially 50:50 E/Z, equilibrates to more stable Z-isomer | wikipedia.org |
Enantioselective Approaches to Chiral Derivatives
While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogues, which may exhibit unique biological activities. Such syntheses aim to create a stereocenter in a controlled manner, yielding a product enriched in one enantiomer.
The direct enantioselective Knoevenagel condensation represents a significant challenge. The primary strategy involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the prochiral intermediate. Chiral organocatalysts, such as thioureas or amines derived from natural products, are often employed. These catalysts can activate the active methylene compound (methyl cyanoacetate) and form a chiral enolate or enamine intermediate. This intermediate then reacts with the aldehyde within a chiral environment, directing the formation of one enantiomer over the other.
Although specific examples of an enantioselective synthesis of a direct chiral analogue of this compound are not widely reported, the principles are well-established in related transformations. For instance, radical-mediated ring-opening and enantioselective cyanation have been used to create chiral dinitriles. springernature.com Furthermore, biocatalytic methods using enzymes like aldoxime dehydratases have been applied to the asymmetric synthesis of other chiral nitriles, such as β-hydroxy nitriles, with excellent enantioselectivity. researchgate.net These advanced methodologies provide a conceptual framework for the future development of enantioselective routes to novel chiral cyanoacrylate derivatives.
| Catalyst Type | General Mechanism | Potential Application | Reference Principle |
|---|---|---|---|
| Chiral Thiourea Organocatalyst | Dual hydrogen bonding activates both the nucleophile and electrophile within a chiral pocket. | Asymmetric Knoevenagel condensation to form chiral β-cyanocarboxylates. | researchgate.net |
| Chiral Amine Organocatalyst | Forms a chiral enamine intermediate with the active methylene compound, followed by stereoselective addition to the aldehyde. | Synthesis of optically active cyano-containing compounds. | organic-chemistry.org |
| Chiral Metal Complex | Lewis acidic metal center coordinates with reactants, and chiral ligands direct the stereochemical outcome. | Asymmetric addition reactions for C-C bond formation. | springernature.com |
| Biocatalyst (e.g., Engineered Enzyme) | Enzyme's active site provides a highly specific chiral environment for the reaction. | Enantioselective synthesis of chiral nitriles from prochiral substrates. | researchgate.net |
Derivatization and Scaffold Construction from the Compound
The inherent reactivity of this compound makes it an ideal starting point for creating diverse chemical entities. The alkene can act as an electrophile in conjugate additions or as a 2π component in cycloaddition reactions, while the cyano and ester groups offer further sites for chemical modification. These characteristics are exploited in the synthesis of elaborate structures, including spiro-fused systems, thiophene-containing molecules, and products of sophisticated enzymatic and cascade reactions.
Synthesis of Spiro-Fused Heterocyclic Systems
Spiro-fused heterocyclic systems are a class of compounds characterized by two rings sharing a single common atom. This structural motif is of significant interest in medicinal chemistry. This compound is a promising precursor for such systems due to its functionality as a Michael acceptor and a potential partner in cycloaddition reactions.
While specific literature detailing the direct use of this compound in spirocycle synthesis is not extensively documented, its chemical properties align with established synthetic strategies. Methodologies such as formal [3+2] cycloaddition reactions with electron-rich epoxides or cascade Michael addition-cyclization sequences with binucleophilic reagents are common routes to spirocycles. mdpi.comnih.gov In these potential pathways, the acrylate would serve as the electrophilic component, reacting with a suitably designed partner to construct the spirocyclic core in a highly controlled manner.
For instance, a cascade reaction could be initiated by the Michael addition of a nucleophile, followed by an intramolecular cyclization to form the second ring around a central atom. The high degree of functionalization of the starting acrylate provides handles for directing these complex transformations.
| Reaction Type | Potential Reactant Partner | Resulting Scaffold |
| Cascade Michael-Addition-Cyclization | Binucleophiles (e.g., amino-thiols, ethylenediamine (B42938) derivatives) | Spiro-heterocycles containing nitrogen and/or sulfur |
| [3+2] Cycloaddition | Three-atom components (e.g., azomethine ylides, nitrile oxides) | Spiro-pyrrolidines, spiro-isoxazolines |
| [4+2] Cycloaddition (Diels-Alder) | Dienes with an exocyclic double bond | Spiro-cyclohexene derivatives |
Accessing Thiophene-Based Cyanoacrylate Derivatives
Thiophene (B33073) and its derivatives are important heterocyclic motifs found in numerous pharmaceuticals and materials. The synthesis of thiophene-based analogues of this compound often involves constructing the thiophene ring first, followed by the addition of the cyanoacrylate side chain. A primary method for this is the Gewald aminothiophene synthesis. wikipedia.orgnih.gov
The Gewald reaction is a multicomponent condensation that brings together a carbonyl compound (aldehyde or ketone), an α-cyanoester (such as methyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. organic-chemistry.orgderpharmachemica.com This one-pot reaction is highly efficient for creating substituted thiophenes. nih.gov Once a thiophene-carboxaldehyde is synthesized via a Gewald-related pathway, it can undergo a subsequent Knoevenagel condensation with an active methylene compound like methyl cyanoacetate to yield the final thiophene-based cyanoacrylate derivative. nih.govchemrxiv.org
Gewald Aminothiophene Synthesis: Formation of the core thiophene ring.
Knoevenagel Condensation: Installation of the cyanoacrylate moiety onto the thiophene ring.
Microwave irradiation has been shown to be beneficial for the Gewald reaction, often improving yields and reducing reaction times. organic-chemistry.orgmdpi.com
| Step | Reaction Name | Key Reactants | Key Product | Purpose |
| 1 | Gewald Reaction | Carbonyl compound, Active methylene nitrile, Sulfur, Base | 2-Aminothiophene derivative | Construction of the core thiophene scaffold. wikipedia.org |
| 2 | Knoevenagel Condensation | Thiophene-aldehyde, Methyl Cyanoacetate, Base | Thiophene-based cyanoacrylate | Elaboration of the thiophene with the cyanoacrylate group. |
Enzymatic and Cascade Reaction Pathways
Modern synthetic chemistry increasingly employs biocatalysis and cascade reactions to achieve high efficiency and selectivity. This compound, as an activated alkene, is an excellent substrate for these advanced methodologies.
Enzymatic Pathways
Ene-reductases (EREDs), particularly from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated C=C double bonds. nih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the alkene, leading to the formation of a saturated product with high enantioselectivity. nih.govrsc.org The reduction of this compound using an ene-reductase would yield methyl 2-cyano-3-(4-methoxyphenyl)propanoate, creating a chiral center. This biocatalytic approach offers a green and highly specific alternative to traditional chemical hydrogenation methods. nih.gov
Cascade Reaction Pathways
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity. The electrophilic nature of this compound makes it an ideal trigger for cascade sequences initiated by a Michael addition. frontiersin.orgnih.gov
In a typical pathway, a binucleophile reacts with the acrylate in a conjugate addition. The resulting intermediate can then undergo a rapid intramolecular cyclization, leading to the formation of a new heterocyclic ring. nih.gov This strategy allows for the rapid construction of complex molecular frameworks from simple starting materials. Organocatalysts are often employed to facilitate these Michael-Michael cascade reactions, generating highly substituted carbocycles and heterocycles. nih.gov
| Pathway Type | Key Process | Substrate Role of Compound | Potential Outcome |
| Enzymatic | Asymmetric bioreduction | Activated alkene for ene-reductase | Chiral saturated propanoate derivative |
| Cascade | Michael addition-cyclization | Michael acceptor for binucleophile | Fused or poly-substituted heterocyclic systems |
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation
Advanced Vibrational Spectroscopy Studies
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, both Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy have been employed to map its vibrational landscape.
The experimental FT-IR spectrum of solid-phase Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has been recorded in the 4000–400 cm⁻¹ range. The spectrum is characterized by a series of distinct absorption bands that correspond to the specific vibrational modes of the molecule's functional groups.
Key vibrational bands observed in the FT-IR spectrum include the stretching vibrations of the C-H bonds in the aromatic ring and the ethyl group, the characteristic sharp peak of the nitrile (C≡N) group, the strong absorption from the carbonyl (C=O) of the ester, and various stretching and bending modes of the C=C double bonds and C-O single bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below this value. The highly conjugated system influences the positions of the C=O and C≡N stretching frequencies.
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3113 | Medium | Aromatic C-H Stretching |
| 2988 | Medium | Asymmetric C-H Stretching (CH₃) |
| 2213 | Strong | C≡N Stretching |
| 1712 | Very Strong | C=O Stretching |
| 1583 | Strong | C=C Stretching (Alkene) |
| 1510 | Strong | C=C Stretching (Aromatic) |
| 1255 | Strong | Asymmetric C-O-C Stretching |
| 1177 | Strong | Symmetric C-O-C Stretching |
| 1016 | Medium | O-CH₃ Stretching |
| 835 | Strong | C-H Out-of-plane Bending (Aromatic) |
Data is based on studies of the ethyl ester analog.
Complementing the FT-IR data, the Laser-Raman spectrum of solid-phase Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has been recorded in the 4000–100 cm⁻¹ range. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational modes.
In the Raman spectrum, the C≡N and C=C stretching vibrations are typically strong and easily identifiable. The symmetric breathing modes of the aromatic ring are also prominent features. The comparison between FT-IR and Raman spectra helps in the definitive assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other due to selection rules.
Table 2: Selected Laser-Raman Vibrational Frequencies and Assignments for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3110 | Medium | Aromatic C-H Stretching |
| 2985 | Medium | Asymmetric C-H Stretching (CH₃) |
| 2215 | Very Strong | C≡N Stretching |
| 1710 | Weak | C=O Stretching |
| 1585 | Very Strong | C=C Stretching (Alkene) |
| 1512 | Strong | C=C Stretching (Aromatic) |
| 1258 | Medium | Asymmetric C-O-C Stretching |
| 1175 | Medium | Symmetric C-O-C Stretching |
| 1018 | Medium | O-CH₃ Stretching |
| 833 | Medium | C-H Out-of-plane Bending (Aromatic) |
Data is based on studies of the ethyl ester analog.
To provide a more robust assignment of the observed vibrational bands, theoretical calculations using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set have been performed for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. publish.csiro.au These calculations provide theoretical vibrational frequencies and their corresponding intensities in both the IR and Raman spectra.
A strong correlation is generally observed between the experimental and calculated frequencies, although the calculated values are often slightly higher due to the harmonic approximation used in the calculations. Scaling factors are typically applied to the calculated frequencies to improve the agreement with experimental data. The potential energy distribution (PED) analysis from these calculations allows for a detailed assignment of each vibrational mode to the specific motions of the atoms in the molecule. This correlational approach provides a high degree of confidence in the vibrational assignments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each type of proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic proton shows a singlet in the downfield region. The protons of the ethyl ester group appear as a quartet and a triplet, with their characteristic coupling pattern. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and ester groups, as well as the electron-donating effect of the methoxy (B1213986) group.
Table 3: ¹H NMR Chemical Shifts and Multiplicities for Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | Vinylic CH |
| 7.98 | d | 2H | Aromatic CH (ortho to acrylate) |
| 6.97 | d | 2H | Aromatic CH (meta to acrylate) |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 3.87 | s | 3H | -OCH₃ |
| 1.37 | t | 3H | -OCH₂CH₃ |
Data is based on studies of the ethyl ester analog. For the methyl ester, the quartet and triplet of the ethyl group would be replaced by a singlet for the methyl ester protons, expected to appear around 3.9 ppm.
The ¹³C NMR spectrum of Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate in CDCl₃ provides information on all the carbon atoms in the molecule. The spectrum shows distinct signals for the carbonyl carbon, the cyano carbon, the aromatic carbons, the vinylic carbons, and the carbons of the ethyl and methoxy groups. The chemical shifts of the sp² hybridized carbons are found in the downfield region of the spectrum, while the sp³ hybridized carbons of the ester and methoxy groups are located in the upfield region.
Table 4: ¹³C NMR Chemical Shifts for Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 163.7 | C=O (Ester) |
| 163.1 | Aromatic C-OCH₃ |
| 154.3 | Vinylic C-Ar |
| 133.6 | Aromatic CH (ortho to acrylate) |
| 124.3 | Aromatic C (ipso to acrylate) |
| 116.2 | C≡N |
| 114.7 | Aromatic CH (meta to acrylate) |
| 99.4 | Vinylic C-CN |
| 62.4 | -OCH₂CH₃ |
| 55.8 | -OCH₃ |
| 14.1 | -OCH₂CH₃ |
Data is based on studies of the ethyl ester analog. For the methyl ester, the signal for the -OCH₂CH₃ carbon would be absent and replaced by a signal for the methyl ester carbon, expected to be in a similar region to the methoxy carbon.
Mass Spectrometric Investigations for Molecular Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While a specific experimental spectrum for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is not detailed in readily available literature, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles for esters, aromatic compounds, and α,β-unsaturated nitriles. libretexts.orgchemguide.co.uk
The molecular ion peak (M⁺•) would be expected at an m/z corresponding to the molecular weight of the compound (217.22 g/mol ). nih.gov The primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl and ester functional groups, as well as within the methoxyphenyl moiety.
Key anticipated fragmentation patterns include:
Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group is a common fragmentation pathway for methyl esters. This would result in a stable acylium ion [M - 31]⁺. researchgate.net
Loss of the methoxycarbonyl group (•COOCH₃): Fragmentation of the bond between the acrylate (B77674) backbone and the ester group would lead to the loss of a 59 Da radical, resulting in the [M - 59]⁺ ion.
Cleavage of the methoxy group on the phenyl ring: Loss of a methyl radical (•CH₃) from the para-methoxy group to yield an [M - 15]⁺ ion, followed by the loss of a carbon monoxide (CO) molecule is a characteristic fragmentation for anisole (B1667542) derivatives.
Fragments of the p-methoxyphenyl group: The p-methoxyphenyl group can itself produce characteristic ions.
A summary of predicted key fragments is presented in the table below.
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 217 | [C₁₂H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |
| 186 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group |
| 158 | [M - •COOCH₃]⁺ | Loss of the entire methyl ester group |
| 133 | [C₈H₇O]⁺ | Methoxybenzoyl cation, a common fragment from methoxyphenyl compounds |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and unequivocal confirmation of a compound's identity. For this compound, with a molecular formula of C₁₂H₁₁NO₃, the calculated monoisotopic mass is 217.07389321 Da. nih.gov HRMS techniques can verify this mass with high precision, typically to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
In addition to the molecular ion, HRMS is used to analyze adducts that commonly form in soft ionization techniques like electrospray ionization (ESI). Predicted mass-to-charge ratios (m/z) for common adducts of this compound are valuable for its identification in complex matrices. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 218.08118 |
| [M+Na]⁺ | 240.06312 |
| [M+K]⁺ | 256.03706 |
| [M+NH₄]⁺ | 235.10772 |
| [M-H]⁻ | 216.06662 |
Table data sourced from PubChem. uni.lu
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the title methyl ester is not publicly available, a detailed study of the closely related analogue, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, provides significant insight into the expected molecular structure and crystal packing. nih.govresearchgate.net
The analysis of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals that the molecule is nearly planar. The conformation across the central C=C double bond is established as syn-periplanar. A key geometric parameter defining the orientation of the phenyl ring relative to the acrylate moiety is the C4—C8—C9—C10 torsion angle, which was determined to be 3.2 (5)°. nih.govresearchgate.net This small torsion angle indicates that the methoxyphenyl ring and the cyanoacrylate group are nearly coplanar, allowing for extended π-conjugation across the molecule.
The crystal structure determination provides precise bond lengths and angles, which conform to standard values for similar chemical environments.
| Parameter | Value | Source |
|---|---|---|
| Compound | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.4889 (12) | nih.gov |
| b (Å) | 8.3552 (16) | nih.gov |
| c (Å) | 17.143 (3) | nih.gov |
| β (°) | 91.294 (11) | nih.gov |
| V (ų) | 1215.6 (3) | nih.gov |
| Z | 4 | nih.gov |
The supramolecular architecture of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is dictated by a combination of intermolecular interactions. The molecules are linked into inversion dimers through C—H···O hydrogen bonds. nih.govresearchgate.net These interactions generate specific ring motifs, namely R²₂(10) and R²₂(14), which organize the dimers into a distinct zigzag pattern within the crystal lattice. nih.govresearchgate.net
Further stabilization of the crystal structure is achieved through weaker interactions. These include C—H···π interactions that link the molecules along the c-axis and weak π···π stacking interactions between the phenyl rings of adjacent molecules, with a centroid-centroid separation of 3.9986 (17) Å. nih.govresearchgate.net
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in organic molecules, including other cyanoacrylate derivatives. researchgate.net Different polymorphic forms arise from variations in crystal packing and intermolecular interactions, which can affect the physicochemical properties of the solid. While polymorphism has not been explicitly reported for this compound or its ethyl analogue, the presence of multiple hydrogen bond donors and acceptors, along with the aromatic ring, suggests that alternative packing arrangements could potentially be accessed under different crystallization conditions.
Quantum Chemical and Theoretical Computational Investigations
Density Functional Theory (DFT) Applications in Molecular Modeling
No published studies were found that provide the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate calculated via DFT methods.
There is no available literature containing the theoretically predicted FT-IR, Raman, and NMR spectroscopic data for this specific compound.
Analysis of Electronic Structure and Frontier Molecular Orbitals
The HOMO and LUMO energy values, the HOMO-LUMO energy gap, and visualizations of these orbitals for this compound are not available in published computational studies.
An analysis of how the frontier molecular orbitals contribute to the chemical reactivity of the title compound has not been documented.
Prediction of Molecular Reactivity Descriptors
Global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, which are derived from HOMO-LUMO energies, have not been calculated and reported for this compound.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is crucial for understanding a molecule's three-dimensional structure, which in turn influences its physical properties and biological activity. This analysis involves identifying the most stable conformers (energy minima) and the energy barriers for rotation around single bonds.
While a detailed potential energy surface scan for the methyl ester is not available in the reviewed literature, crystallographic studies on the closely related compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, provide valuable insights. X-ray diffraction data reveals that the conformation across the C=C double bond is syn-periplanar. researchgate.netnih.gov The torsion angle of the C(ring)—C=C—C(N) segment is reported to be very small, at 3.2(5)°. researchgate.netnih.gov This indicates a nearly planar arrangement of this part of the molecule, which maximizes π-system conjugation.
This planarity is a common feature in such conjugated systems. The molecule is expected to exist predominantly in the (E)-isomer configuration due to steric hindrance that would arise in the (Z)-isomer. Rotations around the single bonds, such as the bond connecting the phenyl ring to the vinylic carbon and the C-O bonds of the ester group, would lead to different conformers. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature, though the planar conformer is expected to be the most stable due to optimal electronic delocalization.
The surrounding solvent medium can influence the stability of different conformers and alter the electronic properties of a molecule. Polar solvents tend to stabilize more polar conformers and can affect the energies of the frontier molecular orbitals. For molecules with significant charge separation or large dipole moments, an increase in solvent polarity can lead to a stabilization of the ground state and changes in the HOMO-LUMO gap. Theoretical studies on similar "push-pull" molecules have shown that isomerization and conformational equilibria can be shifted in more polar solvents. researchgate.net For this compound, its significant polarity suggests that its electronic properties and conformational preferences could be sensitive to the solvent environment, although specific computational studies on this aspect were not found.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-deficient regions. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
Green Regions : Represent neutral or near-zero potential.
For this compound, an MEP map would clearly show strong negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as on the nitrogen atom of the cyano group. These are the primary centers of high electron density. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and, most significantly, near the vinylic carbon atom attached to the cyano and ester groups, confirming its electrophilic nature. The MEP map provides a clear and intuitive representation of the local reactivity patterns predicted by Fukui functions. researchgate.net
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Reactivity as an Electron-Deficient Alkene
The defining characteristic of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is its nature as an electron-deficient alkene, often referred to as a Michael acceptor. The presence of two strong π-electron-withdrawing groups, the cyano (-CN) and the methyl acrylate (B77674) (-COOCH₃) moieties, at the C2 position significantly lowers the electron density of the C=C double bond. This polarization is further influenced by the electron-donating 4-methoxyphenyl (B3050149) group at the C3 position, which can modulate the reactivity of the alkene. This electronic setup makes the molecule a prime candidate for reactions involving nucleophiles and electron transfer processes. Such compounds can be regarded as intramolecular charge transfer (ICT) or donor-π-acceptor (D–π–A) molecules, where the methoxy-substituted benzene (B151609) ring acts as the electron donor and the cyanoacrylate portion serves as the electron acceptor. nih.gov
The polarized nature of the double bond in this compound facilitates nucleophilic addition reactions, primarily at the β-carbon. A variety of nucleophiles, including amines, thiols, and carbanions, can add across the double bond in a conjugate or 1,4-addition fashion.
In a study on a structurally related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, various nucleophiles such as piperidine (B6355638), morpholine, and sodium azide were shown to react, leading to the substitution of the phenylsulphonyl group. researchgate.net While this involves a substitution on the furan ring, it highlights the high reactivity of such electron-poor systems towards nucleophiles. The general reactivity pattern for this compound would involve the direct attack of the nucleophile on the β-carbon of the acrylate moiety.
The table below summarizes the expected outcomes of nucleophilic addition with different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Expected Product Type |
| Amines (N-nucleophiles) | Piperidine, Diethylamine | β-Amino ester |
| Thiols (S-nucleophiles) | Thiophenol | β-Thioether ester |
| Carbanions (C-nucleophiles) | Malonic ester anion | Adduct for further cyclization/elaboration |
| Azides (N-nucleophiles) | Sodium azide | β-Azido ester |
The electron-deficient character of this compound also makes it susceptible to electron transfer processes. In the presence of a suitable single-electron donor, the molecule can accept an electron to form a radical anion. This radical anion is stabilized by the delocalization of the unpaired electron across the cyano, ester, and phenyl groups. Such intermediates can participate in a variety of subsequent reactions, including dimerization, cyclization, or further reduction. The formation of these radical species is a key step in certain polymerization reactions and electro-organic syntheses.
Cycloaddition Reactions of Cyanoacrylate Derivatives
The activated double bond of cyanoacrylates like this compound serves as a potent dienophile or dipolarophile in cycloaddition reactions, enabling the synthesis of complex cyclic and heterocyclic systems.
In the context of the Diels-Alder reaction, the electron-deficient double bond of this compound makes it an excellent dienophile for reactions with electron-rich dienes. This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. The reaction typically proceeds via a concerted mechanism, and its rate and selectivity can be significantly influenced by Lewis acid catalysis. mdpi.com For instance, the reaction of methyl acrylate with butadiene, when catalyzed by BF₃, shows a significant reduction in the activation energy barrier. mdpi.com A similar catalytic effect would be expected for the title compound.
The table below illustrates potential Diels-Alder reactions involving a generic cyanoacrylate dienophile.
| Diene | Product Type | Potential Stereochemistry |
| 1,3-Butadiene | Substituted cyclohexene (B86901) | endo/exo isomers possible |
| Cyclopentadiene | Bicyclic adduct (Norbornene derivative) | Predominantly endo adduct |
| Danishefsky's diene | Functionalized cyclohexenone | Regioisomeric products |
This compound can also act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides. These reactions are a cornerstone of heterocyclic synthesis, providing direct access to a wide array of five-membered rings. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. Theoretical studies on the reaction of nitrones with methyl acrylate indicate that the cycloaddition proceeds via a one-step, concerted mechanism. researchgate.netsemanticscholar.org The high polarity of the cyanoacrylate double bond generally ensures high reactivity and often high regioselectivity in these transformations. semanticscholar.org
| 1,3-Dipole | Example | Resulting Heterocycle |
| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |
| Azide | Benzyl azide | Triazoline (may rearrange to triazole) |
| Nitrile Oxide | Benzonitrile oxide | Isoxazoline |
Michael Addition Reactions in Complex Molecule Synthesis
The Michael addition, or conjugate addition, is arguably one of the most important reactions involving this compound. nih.gov This reaction involves the addition of a soft nucleophile (the Michael donor) to the electron-deficient alkene (the Michael acceptor). acs.org The versatility of this reaction has made it a fundamental strategy in the synthesis of complex organic molecules.
Aza-Michael reactions, involving the addition of N-nucleophiles like amines, are particularly efficient for forming carbon-nitrogen bonds under mild conditions. researchgate.net Similarly, the thio-Michael addition of thiols proceeds rapidly and quantitatively, often considered a "click" reaction due to its efficiency and specificity. vt.eduscience.gov The products of these additions are highly functionalized molecules that can serve as versatile intermediates for further synthetic transformations, including the synthesis of β-amino acids and other biologically relevant scaffolds. nih.gov Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, leading to shorter reaction times and higher yields. nih.gov
The following table presents data on the Michael addition of various nucleophiles to acrylate systems, which is representative of the reactivity of this compound.
| Michael Donor | Michael Acceptor | Conditions | Product Type | Reference |
| Benzylamine | Methyl methacrylate (B99206) | 130 °C, 1 hr (Microwave) | β-Amino ester | nih.gov |
| (S)-α-methylbenzylamine | Methyl acrylate | 80 °C, 10 min (Microwave) | Chiral β-Amino ester | nih.gov |
| Various Thiols | α,β-unsaturated esters | Amine catalysis | β-Thioether ester | vt.edu |
The resulting Michael adducts are valuable precursors. For example, the adduct from a malonate addition can be elaborated into more complex cyclic systems, while the β-amino ester products are key building blocks in peptide and pharmaceutical synthesis.
Aza-Michael Addition Pathways
The Aza-Michael addition, a specific type of conjugate addition, involves the nucleophilic attack of an amine onto the activated olefin. This reaction is a fundamental C-N bond-forming strategy. For this compound, the reaction proceeds readily with primary and secondary amines. The mechanism involves the addition of the amine to the electron-deficient double bond, forming a zwitterionic intermediate that is subsequently protonated to yield the final product. researchgate.net
Studies on similar acrylate systems demonstrate that these reactions can be promoted under various conditions, including solvent-free protocols using catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation to enhance reaction rates. researchgate.net The choice of reaction conditions can be crucial in directing the selectivity between 1,4-conjugate addition (Aza-Michael product) and 1,2-addition to the ester carbonyl, with the former being generally favored due to the soft nature of the amine nucleophile.
| Nucleophile | Catalyst | Conditions | Expected Product Type |
|---|---|---|---|
| Primary/Secondary Amines | DBU | Solvent-free, Microwave Irradiation | β-Amino Ester |
| Anilines | Base (e.g., Morpholine) | Protic Solvent (e.g., Ethanol), Heat | β-Anilino Ester |
Synthesis of Dithiolo[3,4-b]pyridines via Michael Addition
A significant application of the Michael addition reactivity of this acrylate is in the synthesis of the semanticscholar.orgchim.itdithiolo[3,4-b]pyridine heterocyclic system. This transformation is achieved through a reaction with dithiomalondianilide (N,N'-diphenyldithiomalondiamide) in the presence of a base like morpholine.
The reaction proceeds through an initial Michael addition of the dithiomalondianilide to the acrylate. This is followed by an intramolecular cyclization and tautomerization sequence, ultimately forming the fused heterocyclic product. In a documented example using the ethyl ester analog, ethyl 6-amino-4-(4-methoxyphenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- semanticscholar.orgchim.itdithiolo[3,4-b]pyridine-5-carboxylate was isolated in good yield. The reaction mechanism involves the closure of a 1,4-dihydropyridine ring as the rate-limiting step. nih.gov This pathway highlights the utility of the acrylate as a C3 synthon for building complex, polycyclic molecules.
Diverse Derivatization Strategies and Heterocyclic Compound Formation
The unique arrangement of functional groups in this compound makes it a versatile platform for generating a wide array of derivatives and novel heterocyclic scaffolds.
Reactions Involving the Cyano Group for New Scaffolds
The cyano group is not merely an activating group but an active participant in many subsequent transformations. Its electrophilic carbon can be attacked by nucleophiles, or the entire group can be incorporated into a new ring system. In the synthesis of dithiolo[3,4-b]pyridines described previously, the cyano group is essential for the final cyclization and aromatization steps, ultimately becoming part of the pyridine (B92270) ring's functionality. nih.gov Similarly, reactions with other binucleophiles can lead to different heterocyclic systems like pyridones, pyrazoles, or pyrimidines, where the cyano group directs the regiochemical outcome of the cyclization. mdpi.comtaylorandfrancis.com
Palladium-Catalyzed Cross-Coupling Reactions
While the acrylate itself can be a substrate for further modifications, palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of its core structure. Specifically, the Mizoroki-Heck reaction provides an efficient route to form the key C-C bond between the aryl group and the acrylate backbone. chim.it
The synthesis of the closely related ethyl ester has been accomplished via a Mizoroki-Heck reaction between 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate. nih.govresearchgate.net This reaction is catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate (B1210297), in the presence of a phosphine ligand and a base. rsc.org This synthetic strategy underscores the importance of palladium catalysis in accessing such highly functionalized olefins.
| Component Type | Example Reagent | Role |
|---|---|---|
| Aryl Halide | 1-bromo-4-methoxybenzene | Aryl source |
| Alkene | Methyl 2-cyanoacrylate | Alkene source |
| Catalyst Precursor | Palladium(II) acetate | Source of active Pd(0) catalyst |
| Ligand | Triphenylphosphine | Stabilizes the catalyst |
| Base | Potassium carbonate | Neutralizes HX by-product |
| Solvent | DMF | Reaction medium |
Cascade Reactions for Multi-Component Transformations
The reactivity of this compound is well-suited for cascade reactions, where multiple bond-forming events occur in a single pot. An excellent example is the three-component synthesis of dithiolo[3,4-b]pyridines. This reaction brings together an aromatic aldehyde (4-methoxybenzaldehyde), an active methylene (B1212753) compound (methyl cyanoacetate), and a binucleophile (dithiomalondianilide). nih.gov
In this process, the target acrylate is not used as a starting material but is formed in situ via a Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate (B8463686). nih.gov This transiently formed species is then immediately trapped by the dithiomalondianilide in a Michael addition, triggering the cyclization cascade described earlier. Such multi-component reactions are highly efficient, as they reduce the number of synthetic steps and purification procedures required to build complex molecular architectures. nih.gov
Transfer Hydrogenation Reactions Involving Polarized Olefins
The polarized nature of the C=C double bond in this compound makes it a prime candidate for reduction via hydrogenation. Transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst, is a common method for this transformation. nih.gov The reaction would saturate the double bond to yield Methyl 2-cyano-3-(4-methoxyphenyl)propanoate.
While specific studies on the transfer hydrogenation of this exact compound are not prominent, research on related α,β-unsaturated cyanoesters demonstrates the feasibility of this reaction. Metal-free catalytic systems have been developed for the transfer hydrogenation of various olefins. nih.gov The resulting saturated product contains a chiral center at the α-carbon, opening the possibility for asymmetric hydrogenation to produce enantiomerically enriched products, which are valuable chiral building blocks in pharmaceutical synthesis.
Table of Compounds
| Compound Name |
|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 1-bromo-4-methoxybenzene |
| 4-methoxybenzaldehyde |
| Dithiomalondianilide (N,N'-diphenyldithiomalondiamide) |
| Ethyl 2-cyanoacrylate |
| Ethyl 6-amino-4-(4-methoxyphenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- semanticscholar.orgchim.itdithiolo[3,4-b]pyridine-5-carboxylate |
| This compound |
| Methyl 2-cyano-3-(4-methoxyphenyl)propanoate |
| Methyl 2-cyanoacrylate |
| Methyl cyanoacetate |
| Palladium(II) acetate |
| Potassium carbonate |
| Triphenylphosphine |
Advanced Applications in Chemical Science and Engineering
Role as Versatile Synthetic Intermediates in Organic Synthesis
The unique electronic and steric properties of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate make it a highly versatile intermediate in organic synthesis. The molecule's carbon-carbon double bond is activated by two electron-withdrawing groups (cyano and methyl ester), rendering it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reactivity allows it to readily participate in conjugate addition reactions with a wide array of nucleophiles, such as enolates, amines, and thiols, which is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comresearchgate.net
The structure of this compound serves as an ideal starting point for the synthesis of complex heterocyclic compounds, which form the core of many pharmaceutical agents. Its ethyl ester analog, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is noted as an important starting material for biologically and pharmacologically significant molecules like 2-propenoylamides and 2-propenoates. researchgate.netnih.gov The reactivity of the methyl ester is analogous, enabling its use in multicomponent reactions to construct diverse and valuable molecular frameworks.
The compound is particularly useful for synthesizing polysubstituted pyridine (B92270) and pyridin-2-one derivatives. researchgate.net These scaffolds are of significant interest in medicinal chemistry; for instance, certain pyridin-2-one derivatives have been identified as potent HIV-1 specific reverse transcriptase inhibitors. Furthermore, the core structure is amenable to the synthesis of quinazolinones, a class of heterocycles known for a vast range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. mdpi.com
| Scaffold Class | Synthetic Utility | Pharmaceutical Relevance |
|---|---|---|
| Pyridines / Pyridin-2-ones | Serves as a key building block in cyclization reactions with active methylene (B1212753) compounds. researchgate.net | Core structures in antiviral (e.g., HIV reverse transcriptase inhibitors) and other therapeutic agents. |
| Quinazolinones | Can be used to construct the quinazolinone ring system through multi-step synthetic pathways. | Broad-spectrum bioactivity including anticancer, anti-inflammatory, and insecticidal properties. mdpi.com |
| Piperidin-2-ones | Accessible via reactions with nucleophiles like methyl 3-oxobutanoate. researchgate.net | Important structural motifs in various biologically active molecules. |
The cinnamic acid framework, from which this compound is derived, is a well-established platform for the development of agrochemicals. ontosight.ai Research has demonstrated that cinnamic acid and its derivatives possess significant potential as fungicides and herbicides. ontosight.ainih.gov
Recent studies have focused on designing novel fungicides by derivatizing cinnamic acid. A series of cinnamic oxime esters were synthesized and found to exhibit excellent activity against significant plant pathogens such as Valsa mali and Botrytis cinerea. nih.gov The mechanism of action for these derivatives was suggested to be the inhibition of fungal ergosterol (B1671047) biosynthesis, leading to cell membrane damage and accumulation of reactive oxygen species. nih.gov This highlights the potential of using this compound as a starting material for new, highly effective fungicides.
In the field of herbicides, cinnamate (B1238496) esters have also shown promise. A structure-activity relationship study on trans-cinnamic acid and its analogs revealed that the methyl ester derivative was the most active compound tested against the parasitic weed Cuscuta campestris. nih.gov This finding underscores the value of the methyl acrylate (B77674) functionality for enhancing phytotoxic activity, making the title compound a promising lead for developing novel herbicidal treatments. nih.govgoogle.com
| Agrochemical Class | Application and Findings | Key Research Highlight |
|---|---|---|
| Fungicides | Derivatives like cinnamic oxime esters show high efficacy against pathogens such as Botrytis cinerea. nih.gov | The cinnamic acid backbone is a viable scaffold for creating novel fungicides that disrupt fungal cell membranes. nih.gov |
| Herbicides | Cinnamate esters exhibit growth inhibition activity against various weeds. scilit.com | Methyl trans-cinnamate was identified as the most potent derivative in a study targeting the parasitic weed Cuscuta campestris. nih.gov |
Applications in Photocatalytic Systems and Reactions
The application of this compound in photocatalysis is an emerging area of interest, primarily due to its distinct molecular structure which contains features common to photochemically active molecules. The extended π-conjugation across the methoxyphenyl ring and the cyano-acrylate system allows the molecule to absorb light, while the cyano group is a common substituent in known photosensitizers. rsc.orgdoaj.org
Visible light photoredox catalysis is a powerful synthetic tool that uses a photocatalyst, often a transition metal complex like Ru(bpy)₃²⁺, to initiate single-electron transfer processes upon light absorption. acs.org These reactions enable the formation of radical intermediates under mild conditions. While the direct use of this compound as a substrate or catalyst in such reactions is not extensively documented, its structural motifs are relevant. Cyanoaromatic compounds have been successfully employed as efficient photosensitizers for generating singlet oxygen due to their ability to undergo efficient intersystem crossing from the singlet to the triplet excited state. rsc.org The presence of both a cyano group and an aromatic system in this compound suggests a potential, though currently underexplored, role in photoredox systems.
Heterogeneous photocatalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. This approach offers advantages in catalyst recovery and recycling. The development of new heterogeneous photocatalysts often involves immobilizing or integrating photosensitive organic molecules onto solid supports. Given the polymerizable nature of the acrylate group, this compound could potentially be incorporated into a polymer matrix. Such a material would feature pendant photosensitive groups, which could then act as the active sites in a heterogeneous photocatalytic system. While specific examples of this application for the title compound are not prevalent in current literature, the synthesis of cyano-containing photosensitizers designed for grafting onto various supports is an active area of research. rsc.org
Development in Functional Material Precursors and Dyes
The unique combination of a polymerizable acrylate group and a rigid, polar, conjugated side chain makes this compound a candidate for the development of functional polymers and as a precursor for dye synthesis.
The compound's structure is inherently a chromophore due to the extended conjugation between the aromatic ring and the electron-withdrawing groups. This makes it a suitable building block for more complex dye molecules. The synthesis of novel dyes often involves coupling chromophoric precursors; for instance, cinnamic acid derivatives can be used to create dyes for applications in optoelectronics.
Perhaps more directly, this compound can act as a functional monomer. The acrylate group can undergo polymerization to form a polyacrylate backbone. The resulting polymer would have regularly spaced, covalently attached cyano-methoxyphenyl side chains. This structure prevents the leaching of the functional unit, a significant advantage over simple additives. This concept is utilized in the creation of polymerizable dyes, where anthraquinone (B42736) dyes are functionalized with methacrylate (B99206) groups to be covalently incorporated into polymer chains for medical applications like iris implants. beilstein-journals.org A polymer derived from this compound could exhibit specialized properties, such as a high refractive index, specific thermal characteristics, or unique optical properties, making it suitable for advanced coatings, optical films, or other functional materials.
Precursors for Polymeric Materials
This compound serves as a versatile monomer for the synthesis of a variety of polymeric materials. Its chemical structure, featuring a vinyl group, a cyano group, and a methoxy-substituted phenyl ring, imparts unique properties to the resulting polymers. The presence of both electron-withdrawing cyano and ester groups on the same carbon atom of the double bond makes the monomer highly susceptible to polymerization.
This monomer can undergo polymerization through different mechanisms, primarily anionic and free-radical polymerization. The high reactivity of the carbon-carbon double bond, activated by the adjacent electron-withdrawing groups, allows it to react readily with other monomers to form copolymers. chemrxiv.org This is particularly valuable for tailoring the properties of materials. For instance, copolymerization with common monomers like styrene (B11656) can yield polymers with modified thermal and optical properties. chemrxiv.org
In a typical free-radical copolymerization, an initiator such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) or benzoyl peroxide is used to start the reaction. chemrxiv.orgresearchgate.net The incorporation of this compound into a polymer chain, for example with styrene, results in a copolymer whose composition and properties are dictated by the monomer feed ratio and their reactivity ratios. chemrxiv.org The nitrogen content from the cyano group provides a convenient analytical handle to determine the final composition of the copolymer. chemrxiv.org
The table below illustrates a representative example of a copolymerization system involving a structurally similar phenylcyanoacrylate monomer and styrene, highlighting the parameters that are crucial in such a synthesis.
| Monomer 1 (M1) | Monomer 2 (M2) | Initiator | Solvent | Temperature (°C) | Resulting Polymer |
|---|---|---|---|---|---|
| Ring-Substituted Phenylcyanoacrylate | Styrene | ABCN | Toluene | 70 | P(ST-co-MEPA) |
The resulting copolymers are typically soluble in organic solvents like ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and chloroform (B151607), while being insoluble in alcohols and alkanes. chemrxiv.org This solubility profile is important for their processing and application in coatings, films, and other advanced materials.
Synthesis of Functional Thiophene (B33073) Dyes
This compound is a valuable precursor for the synthesis of highly substituted functional thiophenes, which are key components in many functional dyes and organic electronic materials. The most prominent route for this transformation is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction is a powerful tool for constructing the thiophene ring system from readily available starting materials. arkat-usa.org
The Gewald reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org However, the reaction can also proceed in a stepwise manner where an α,β-unsaturated nitrile, such as this compound, is first formed and then reacted with sulfur. The structure of this compound makes it an ideal substrate for the subsequent cyclization step to form a 2-aminothiophene derivative. arkat-usa.org
The general mechanism for the Gewald reaction starting from a pre-formed unsaturated intermediate like this compound involves the addition of sulfur, followed by cyclization and tautomerization to yield the final polysubstituted 2-aminothiophene. wikipedia.org These resulting thiophenes are highly functionalized, often containing amino, cyano, and ester groups that can be further modified.
The reaction scheme is as follows:
Michael Addition: A sulfur nucleophile adds to the β-carbon of the acrylate.
Cyclization: The intermediate undergoes intramolecular cyclization.
Tautomerization: A final proton shift yields the stable aromatic 2-aminothiophene ring.
The table below outlines the key components and the product type in a Gewald reaction utilizing a substrate like this compound.
| Key Reactant 1 | Key Reactant 2 | Base Catalyst | Reaction Type | Primary Product |
|---|---|---|---|---|
| α,β-Unsaturated Nitrile | Elemental Sulfur | Amine (e.g., Diethylamine) | Condensation/Cyclization | Polysubstituted 2-Aminothiophene |
This synthetic route provides an efficient pathway to complex heterocyclic structures that are otherwise difficult to access, underscoring the importance of this compound as a versatile building block in the synthesis of functional materials. researchgate.net
Supramolecular Architectures and Intermolecular Interactions
Analysis of Hydrogen Bonding Networks in Solid State
Hydrogen bonds are among the most significant interactions governing the crystal packing of cyanoacrylate derivatives. These directional interactions play a pivotal role in the formation of specific and predictable structural motifs.
In the crystal structure of the analogous ethyl ester, molecules are linked into inversion dimers through C—H⋯O hydrogen bonds. nih.govresearchgate.net Specifically, interactions such as C3—H3⋯O2 and C8—H8⋯O2 are responsible for creating R22(10) and R22(14) ring motifs. nih.govresearchgate.net These organized dimers then arrange themselves into a zigzag pattern within the crystal lattice. nih.govresearchgate.net The presence of these interactions underscores the importance of the carbonyl oxygen and various C-H donors in the formation of the primary supramolecular structure.
It is important to note that Methyl 2-cyano-3-(4-methoxyphenyl)acrylate does not possess any N-H bonds. Consequently, N-H⋯N hydrogen bonding interactions are not a feature of its intrinsic supramolecular architecture. Such interactions would only be conceivable in co-crystals with other molecules that contain N-H donor groups.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C3-H3···O2 | 0.93 | 2.56 | 3.435(4) | 157 |
| C8-H8···O2 | 0.93 | 2.60 | 3.395(4) | 143 |
| C12-H12A···Cg | 0.96 | 2.99 | 3.819(4) | 145 |
Data derived from the crystallographic study of the ethyl analog. nih.gov
π-Stacking and Other Non-Covalent Interactions
The crystal packing of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits weak π⋯π stacking interactions. nih.govresearchgate.net These interactions occur between the methoxyphenyl rings of adjacent molecules, with a documented centroid-centroid separation of 3.9986 (17) Å. nih.govresearchgate.net This distance is characteristic of stabilizing π-stacking interactions. In addition to these stacking forces, the molecules are further linked along the c-axis by weak C—H⋯π interactions, demonstrating a multi-layered network of non-covalent bonds that solidify the supramolecular architecture. nih.govresearchgate.net
| Interaction Type | Parameter | Value (Å) |
|---|---|---|
| π···π Stacking | Centroid-Centroid Separation | 3.9986 (17) |
Data derived from the crystallographic study of the ethyl analog. nih.govresearchgate.net
Crystal Engineering and Self-Assembly of Cyanoacrylate Derivatives
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov The principles of self-assembly, guided by these non-covalent forces, are central to the construction of novel materials from molecules like this compound.
The predictable and directional nature of the C—H⋯O hydrogen bonds and the weaker, yet significant, π-stacking interactions allow for the directed assembly of cyanoacrylate derivatives. The formation of the hydrogen-bonded inversion dimer can be considered a primary and robust supramolecular synthon. These dimers then self-assemble into larger, ordered structures through the weaker π-π and C-H···π interactions. nih.govresearchgate.net
The cyano group, with its partially negative-charged nitrogen atom, is a versatile functional group in self-assembly, capable of participating in various binding motifs including weak hydrogen bonds and dipole-dipole interactions. researchgate.net This allows for a hierarchical assembly process where strong, directional interactions dictate the initial formation of molecular motifs, which are then organized into a three-dimensional structure by a combination of weaker, less directional forces. This understanding of directed assembly is crucial for the design of new materials with tailored properties based on the cyanoacrylate scaffold. nih.gov
Compound Names
| Compound Name |
|---|
| This compound |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate |
Structure Reactivity and Structure Property Correlation Studies
Impact of Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic properties of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate are profoundly influenced by the electronic nature of substituents on the aromatic ring. The molecule features a sophisticated arrangement of functional groups, including a methyl ester, a cyano group, and a 4-methoxyphenyl (B3050149) group, all of which contribute to its reactivity, solubility, and potential for further chemical transformations. ontosight.ai The core of its reactivity lies in the electron-deficient double bond, making it an excellent Michael acceptor, susceptible to nucleophilic attack.
The 4-methoxy group on the phenyl ring plays a crucial role in modulating the electronic properties of the entire molecule. As an electron-donating group, it increases the electron density of the aromatic ring and, through resonance, can influence the electrophilicity of the β-carbon in the acrylate (B77674) system. This, in turn, affects the rate and feasibility of Michael addition reactions. The electron-withdrawing cyano and methyl ester groups at the α-position significantly enhance the electrophilic character of the double bond, making the compound highly reactive towards nucleophiles.
Kinetic studies on analogous systems provide valuable insights. For instance, the reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with various nucleophiles demonstrates that the rate of nucleophilic substitution is sensitive to the nature of the nucleophile and the solvent. researchgate.net Such studies underscore the delicate balance of electronic effects that govern the reactivity of these complex acrylates.
The electronic structure of this compound is characterized by a high degree of conjugation, which is evident in its spectroscopic properties. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing cyano and ester groups leads to a polarized molecule with distinct regions of high and low electron density. This electronic distribution is fundamental to its chemical behavior and is a key factor in the rational design of its derivatives.
Correlation between Spectroscopic Data and Molecular Conformation
The three-dimensional structure of this compound, and how it is reflected in its spectroscopic data, is critical for understanding its properties and reactivity. X-ray crystallographic studies of the closely related ethyl analog, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, reveal a nearly planar conformation. nih.govresearchgate.net This planarity is a consequence of the extensive π-conjugation across the molecule, from the phenyl ring through the double bond to the cyano and ester functionalities. The torsion angle between the phenyl ring and the acrylate plane is minimal, maximizing orbital overlap. nih.govresearchgate.net Molecules in the crystal lattice are organized into inversion dimers through weak intermolecular interactions. nih.govresearchgate.net
Spectroscopic Data for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate:
| Spectroscopic Technique | Key Observations and Assignments |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy protons, doublets for the aromatic protons, and a singlet for the vinylic proton. jmcs.org.mx |
| ¹³C NMR (CDCl₃) | Resonances for the ethyl and methoxy carbons, aromatic carbons, the cyano carbon, the carbonyl carbon, and the olefinic carbons. jmcs.org.mx |
| FT-IR (KBr, cm⁻¹) | Strong absorption bands for the C≡N stretch (around 2213 cm⁻¹), the C=O stretch of the ester (around 1712 cm⁻¹), and C=C stretching vibrations (around 1583 cm⁻¹). Aromatic C-H and aliphatic C-H stretching vibrations are also observed. jmcs.org.mxnih.gov |
| UV-Vis | Cinnamate (B1238496) derivatives typically exhibit strong UV absorption due to the extended π-electron system. The absorption maximum is influenced by the solvent and substituents on the aromatic ring. |
The spectroscopic data for the methyl ester are expected to be very similar to its ethyl counterpart, with the primary difference in the NMR spectra being the signals for the methyl ester group instead of the ethyl group. The vibrational frequencies observed in the IR spectrum directly correlate with the functional groups present and their chemical environment. The strong nitrile and carbonyl absorptions are characteristic and confirm the presence of these electron-withdrawing groups.
Rational Design of Derivatives for Targeted Synthetic Transformations
The unique structural and electronic features of this compound make it a versatile building block for the synthesis of more complex molecules. The rational design of its derivatives focuses on modifying its structure to achieve specific reactivity or to incorporate desired functionalities for targeted applications, such as in the creation of novel heterocyclic compounds or functional polymers.
One key area of application is in the synthesis of heterocyclic compounds. The activated double bond of the acrylate can participate in a variety of cycloaddition and condensation reactions. For example, by reacting with dinucleophiles, it can serve as a precursor to various five- and six-membered heterocyclic rings. The design of these reactions involves selecting appropriate reaction partners and conditions to control the regioselectivity and stereoselectivity of the cyclization process. The substituents on the phenyl ring can be modified to tune the reactivity of the acrylate and to introduce additional functional groups into the final heterocyclic product.
Another important application lies in the field of polymer chemistry. Cyanoacrylates are well-known for their ability to undergo rapid anionic polymerization, a property exploited in the formulation of instant adhesives. pcbiochemres.com this compound can be considered a functional monomer. By rationally designing derivatives with different substituents on the phenyl ring or by modifying the ester group, polymers with tailored properties can be synthesized. For instance, the introduction of specific functional groups can be used to control the polymer's solubility, thermal stability, optical properties, or biocompatibility. The design of these functional monomers is a key strategy in the development of advanced materials for a wide range of applications, from biomedical devices to electronic components. researchgate.netmdpi.com
The design of derivatives also extends to tuning the molecule's role as a Michael acceptor. By altering the electronic properties of the aryl group, the electrophilicity of the β-carbon can be modulated. This allows for the controlled addition of various nucleophiles, leading to a diverse array of functionalized products. For example, derivatives with stronger electron-withdrawing groups on the phenyl ring would exhibit enhanced reactivity towards weak nucleophiles, expanding the synthetic utility of this scaffold. This principle of tuning reactivity through substituent modification is a cornerstone of rational drug design and materials science.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate. Key parameters include:
- Catalyst selection : Organocatalysts like quinine under solvent-free conditions enhance reaction efficiency and reduce side products .
- Temperature and solvent : Mild heating (50–80°C) in polar aprotic solvents (e.g., DMF) improves reaction kinetics.
- Purification : Recrystallization from ethanol or chromatography ensures high purity (>95%) .
Yield optimization requires balancing stoichiometry, catalyst loading, and reaction time.
Q. How is this compound characterized structurally, and what techniques validate its purity?
- Spectroscopy : and NMR confirm the acrylate backbone and substituents (e.g., methoxy and cyano groups). IR identifies carbonyl (1720–1725 cm) and nitrile (2225 cm) stretches .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry (E/Z configuration) and intermolecular interactions. SHELXL refinement ensures structural accuracy .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M ^+ $$ at 205.0539 for C _{11} _8 _2 $) .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Stability : Light-sensitive due to the conjugated acrylate system; store in amber vials at 4°C.
- Reactivity : The electron-withdrawing cyano group enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with charge-transfer behavior .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies.
- Thermochemical data : Atomization energies and ionization potentials predict stability under thermal stress .
Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost.
Q. How do structural polymorphisms affect the compound’s crystallographic data, and how can discrepancies be resolved?
- Polymorph identification : X-ray diffraction distinguishes monoclinic vs. orthorhombic packing. For example, a second monoclinic polymorph was reported with distinct unit cell parameters (e.g., a = 8.12 Å, b = 14.35 Å) .
- Data refinement : SHELXL resolves disorder in main residues and refines anisotropic displacement parameters. R factors < 0.06 indicate high reliability .
- Validation tools : PLATON checks for missed symmetry and twinning .
Q. What strategies address contradictions in biological activity data for this compound?
- Dose-response studies : Test across concentrations (µM–mM) to identify non-linear effects.
- Target validation : Use knockout models or competitive inhibitors to confirm specificity in enzyme inhibition assays.
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC measurements under identical pH/temperature) .
Q. How does the 4-methoxyphenyl substituent influence reactivity compared to analogs (e.g., 4-fluorophenyl derivatives)?
- Electronic effects : The methoxy group donates electron density via resonance, reducing electrophilicity at the β-carbon compared to electron-withdrawing substituents (e.g., fluorine) .
- Steric effects : Bulkier substituents (e.g., 2,4-dichlorophenyl) hinder nucleophilic attack, while methoxy maintains planar geometry for conjugation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Toxicity : Cyanide release is possible under decomposition (e.g., heating >200°C). Use fume hoods and CN-specific detectors .
- Carcinogenicity : Classified as a questionable carcinogen; minimize inhalation/contact via PPE (gloves, lab coats) .
- Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
